![molecular formula C19H21F3N4 B2546423 5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-77-1](/img/structure/B2546423.png)
5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound 5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for various biological activities. Pyrazolo[1,5-a]pyrimidines are known for their potential as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis . They have also been investigated for their anti-inflammatory properties without the ulcerogenic activity associated with many nonsteroidal anti-inflammatory drugs (NSAIDs) . Furthermore, these compounds have been synthesized for potential anticancer activities and as kinase inhibitors .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of various starting materials, such as sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines or other reagents . An efficient synthesis method for 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported, which includes SNAr and Suzuki cross-coupling reactions . These methods provide access to a diverse library of compounds with different substituents, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The trifluoromethyl group is a common substituent that can significantly affect the molecule's electronic properties and biological activity . The presence of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core allows for a comprehensive structure–activity relationship study to optimize the desired biological effects .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including N-alkylation and reactions with primary aliphatic amines, cyclic secondary amines, or amino acids to yield novel compounds with potential anticancer properties . The SNAr type reaction and Suzuki–Miyaura cross-coupling are key reactions used to introduce different substituents into the pyrazolo[1,5-a]pyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. The introduction of a trifluoromethyl group can enhance the compound's lipophilicity, which may improve its ability to cross cell membranes and reach intracellular targets . The presence of different substituents can also affect the compound's stability, solubility, and overall pharmacokinetic profile, which are important factors in drug development .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives and their potential biological activities. For instance, studies have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with significant antibacterial activity (Rahmouni et al., 2014). Another study explored the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines, showcasing their excellent biological activities in medicine (Xu Li-feng, 2011).
Biological Activities and Applications
A significant body of research has been directed towards understanding the biological activities and potential applications of pyrazolo[1,5-a]pyrimidine derivatives. For example, studies have identified compounds with antitumor, antifungal, and antibacterial pharmacophore sites, indicating their versatility in biomedical applications (Titi et al., 2020). Another research effort described the one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, highlighting their regioselective synthesis which could be beneficial in the development of new pharmaceuticals (Kaping et al., 2020).
Antimicrobial Applications
The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored, with studies indicating their effectiveness against various microbial strains. This suggests potential for these compounds in the development of new antimicrobial agents (El‐Wahab et al., 2015).
Anticancer and Anti-inflammatory Applications
Research into pyrazolo[1,5-a]pyrimidine derivatives has also covered their potential anticancer and anti-inflammatory applications. Some derivatives have been identified as promising anticancer agents against various cancer cell lines, indicating their potential in cancer therapy (Chavva et al., 2013). Additionally, derivatives have been synthesized and evaluated for anti-inflammatory activity, offering insights into their potential use as nonsteroidal anti-inflammatory drugs without ulcerogenic activity (Auzzi et al., 1983).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been extensively studied for their significant impact in medicinal chemistry .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant impact on various biochemical pathways, particularly in the context of anticancer potential and enzymatic inhibitory activity .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant impact in medicinal chemistry, particularly in the context of anticancer potential .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4/c1-12(2)9-10-23-15-11-13(3)24-18-16(14-7-5-4-6-8-14)17(19(20,21)22)25-26(15)18/h4-8,11-12,23H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDZWYQZQXTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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